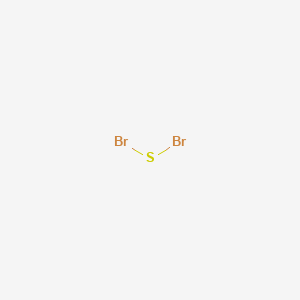

Sulfur dibromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bromo thiohypobromite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br2S/c1-3-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWVVIRTHDRMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sulfur dibromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_dibromide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162316 | |

| Record name | Sulfur dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14312-20-0 | |

| Record name | Sulfur bromide (SBr2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14312-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Overview of Sulfur Dibromide: Properties, Reactivity, and Safety Considerations

For research and informational purposes only. The synthesis and handling of the materials discussed herein are hazardous and should only be undertaken by qualified professionals in a controlled laboratory setting with appropriate safety measures in place.

This document provides a technical overview of sulfur dibromide (SBr₂), focusing on its chemical properties, the principles of its formation from sulfur dichloride and hydrogen bromide, and critical safety information. Due to the hazardous nature of the compounds involved, this is not a detailed experimental protocol but rather an educational guide for researchers and professionals.

Properties of this compound

This compound is an inorganic compound with the formula SBr₂. It is a toxic gas that is characterized by its significant instability.[1] At standard conditions, it readily decomposes into dithis compound (S₂Br₂) and elemental bromine.[1] This inherent instability is a dominant feature of its chemistry and makes its isolation under normal conditions challenging.[1]

Theoretical models suggest that SBr₂ has a bent molecular geometry, similar to sulfur dichloride (SCl₂), with a bond angle of approximately 103°.[2][3] The molecule is polar due to the difference in electronegativity between sulfur and bromine atoms and its bent shape.[4]

Table 1: Physicochemical Properties of Sulfur Halides

| Property | This compound (SBr₂) | Dithis compound (S₂Br₂) | Sulfur Dichloride (SCl₂) |

| Molar Mass | 191.873 g/mol [1] | 223.93 g/mol [5] | 102.97 g/mol |

| Appearance | Toxic gas[1] | Yellow-brown liquid[5] | Bright red liquid[6] |

| Melting Point | - | -46 °C[5] | -121 °C |

| Boiling Point | Decomposes[1] | 46–48 °C (0.1 mmHg)[5] | 59 °C (decomposes) |

| Density | - | 2.703 g/cm³[5] | 1.621 g/cm³ |

| Key Feature | Highly unstable[2] | More stable than SBr₂ | Unstable, fumes in air[6] |

Principles of Synthesis via Halogen Exchange

The preparation of this compound can be achieved through a halogen exchange reaction between sulfur dichloride (SCl₂) and hydrogen bromide (HBr).[1][2] This method is based on the principle of substituting the chlorine atoms in SCl₂ with bromine atoms from HBr.

The reaction is typically performed at low temperatures (e.g., below -20°C) to minimize the rapid decomposition of the SBr₂ product.[2] Due to its instability, this compound is often generated in situ for immediate use in further reactions or for academic study of its transient nature.[2] Precise control over the stoichiometry, with an excess of HBr (≥ 2.5 equivalents), is crucial for driving the reaction towards completion.[2]

Reaction and Decomposition Pathways

This compound's high reactivity is evident in its decomposition and hydrolysis pathways.

-

Thermal Decomposition : SBr₂ readily decomposes into the more stable dithis compound (S₂Br₂) and elemental bromine.[1][2] At higher temperatures, the decomposition can proceed further to elemental sulfur (S₈) and bromine, likely through radical intermediates.[2]

-

Hydrolysis : In the presence of water, this compound hydrolyzes to produce hydrogen bromide (HBr), sulfur dioxide (SO₂), and elemental sulfur.[1][2] This reaction is analogous to the hydrolysis of sulfur dichloride.[2]

Below is a logical diagram illustrating the formation and primary reaction pathways of this compound.

Caption: Formation and reaction pathways of this compound.

Safety and Handling

The chemicals involved in the synthesis and the resulting products are hazardous and require strict safety protocols.

-

Sulfur Dichloride (SCl₂) : A toxic and corrosive red liquid.[6] It reacts with water to form sulfur dioxide and hydrochloric acid, producing fumes in moist air.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[6]

-

Hydrogen Bromide (HBr) : A toxic and corrosive gas that can cause severe skin burns and eye damage upon contact and is toxic if inhaled. Work should be conducted in a well-ventilated area or fume hood.

-

This compound (SBr₂) : A toxic gas.[1] Due to its instability, it poses a significant inhalation hazard.

-

Dithis compound (S₂Br₂) : A corrosive liquid that fumes in air and hydrolyzes in water.[5]

General Handling Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.[7][8]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Prevent contact with water and moisture, as the sulfur halides hydrolyze to form corrosive and toxic substances.[5][6]

-

Have emergency procedures and materials for spills and exposure readily available. This includes safety showers, eyewash stations, and appropriate neutralizing agents.[9]

First Aid Measures:

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][10]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

This information is intended for educational purposes for a professional audience and does not constitute a guide for synthesis. The inherent dangers of these chemicals necessitate a thorough understanding of their properties and strict adherence to safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 14312-20-0 | Benchchem [benchchem.com]

- 3. webqc.org [webqc.org]

- 4. Page loading... [guidechem.com]

- 5. Dithis compound - Wikipedia [en.wikipedia.org]

- 6. Sulfur dichloride - Sciencemadness Wiki [sciencemadness.org]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Safety Guideline [chemtrack.org]

- 10. nj.gov [nj.gov]

In-Depth Technical Guide on the Theoretical Studies of SBr2 Molecular Geometry and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dibromide (SBr2) is a halogen-containing inorganic compound that, while less stable than its lighter analogue sulfur dichloride (SCl2), is of significant interest in theoretical and computational chemistry. Understanding its molecular geometry, bonding characteristics, and electronic structure is crucial for predicting its reactivity and potential role as an intermediate in various chemical processes. This technical guide provides a comprehensive overview of the theoretical studies on SBr2, focusing on its molecular geometry and bonding, supported by computational data.

Molecular Geometry of SBr2

The molecular geometry of this compound is fundamentally dictated by the arrangement of electron pairs around the central sulfur atom, as described by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The sulfur atom in SBr2 is bonded to two bromine atoms and possesses two lone pairs of electrons.[1] This arrangement results in a total of four electron domains around the central atom, leading to a tetrahedral electron geometry.[1]

However, the molecular shape is determined by the positions of the atoms only. Due to the presence of the two lone pairs, which exert greater repulsive forces than bonding pairs, the molecule adopts a bent or V-shaped molecular geometry.[2][3][4][5] This is analogous to the structure of water (H2O) and sulfur dichloride (SCl2).[5]

Theoretical Bond Angle and Bond Length

While VSEPR theory provides a qualitative description of the molecular shape, computational chemistry methods are required to determine precise bond angles and bond lengths. Theoretical models and experimental data suggest a Br-S-Br bond angle of approximately 103° .[2][6] The S-Br bond length is estimated to be around 2.15 ± Å .[6] It is important to note that various sources provide a range of theoretical bond angles, often cited as less than the ideal tetrahedral angle of 109.5° due to lone pair repulsion.[1]

Theoretical and Computational Chemistry of this compound

Due to its inherent instability, experimental characterization of SBr2 is challenging.[2] Consequently, theoretical and computational methods, particularly Density Functional Theory (DFT), play a crucial role in understanding its properties.[2] These methods allow for the calculation of molecular geometries, vibrational frequencies, and electronic structures.[2]

Data from Theoretical Studies

The following table summarizes the key geometric parameters for SBr2 derived from theoretical considerations.

| Parameter | Value | Source |

| Molecular Geometry | Bent (V-shaped) | [2][3][4][5] |

| Electron Geometry | Tetrahedral | [1] |

| Br-S-Br Bond Angle | ~103° | [2][6] |

| S-Br Bond Length | ~2.15 ± Å | [6] |

| Hybridization | sp³ | [1] |

Computational Methodology Workflow

The determination of the molecular geometry and bonding properties of SBr2 through computational chemistry typically follows a structured workflow. This process involves selecting an appropriate theoretical method and basis set to solve the Schrödinger equation for the molecule.

Caption: A generalized workflow for the computational determination of SBr2 molecular properties.

Detailed Protocol for a Typical DFT Calculation:

A common approach for studying molecules like SBr2 involves Density Functional Theory (DFT). The following outlines a representative computational protocol:

-

Initial Structure Generation: A plausible 3D structure of the SBr2 molecule is generated. This can be based on VSEPR theory predictions, with a central sulfur atom bonded to two bromine atoms and two lone pairs arranged tetrahedrally.

-

Selection of DFT Functional and Basis Set:

-

Functional: A suitable density functional is chosen. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and versatile choice for main group elements.

-

Basis Set: A basis set that provides a good balance between accuracy and computational cost is selected. For a molecule containing heavy atoms like bromine, a basis set such as 6-311+G(d,p) is often employed. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs, and "(d,p)" denotes the inclusion of polarization functions to allow for more flexibility in the description of bonding.

-

-

Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its nuclei. The result is the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is carried out at the same level of theory. This serves two primary purposes:

-

It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

It provides the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data if available.

-

-

Analysis of Results: The output of the calculations is analyzed to extract key information:

-

Bond Lengths: The final optimized S-Br bond lengths are recorded.

-

Bond Angles: The final optimized Br-S-Br bond angle is measured.

-

Electronic Properties: Other properties such as dipole moment, molecular orbital energies, and atomic charges can also be obtained.

-

Bonding in SBr2

The bonding in this compound can be described using the concept of sp³ hybridization.[1] The central sulfur atom's one 3s and three 3p orbitals mix to form four equivalent sp³ hybrid orbitals. Two of these orbitals overlap with the p-orbitals of the two bromine atoms to form two S-Br sigma (σ) bonds. The remaining two sp³ hybrid orbitals are occupied by the two lone pairs of electrons. This sp³ hybridization model is consistent with the observed tetrahedral electron geometry and the bent molecular shape.

Logical Relationship of VSEPR Theory and Hybridization

The following diagram illustrates the logical progression from the Lewis structure to the final molecular geometry and hybridization of SBr2.

Caption: The relationship between Lewis structure, VSEPR theory, and the resulting geometry and hybridization of SBr2.

Conclusion

Theoretical and computational studies are indispensable for characterizing the molecular geometry and bonding of this compound. VSEPR theory provides a foundational understanding of its bent molecular shape, which is further refined by computational methods like DFT. These theoretical approaches consistently predict a bent geometry with a Br-S-Br bond angle of approximately 103° and an S-Br bond length of about 2.15 Å. The bonding is well-described by the sp³ hybridization of the central sulfur atom. This detailed theoretical framework is essential for researchers and scientists working with sulfur-halogen compounds and in the broader field of drug development where understanding molecular interactions is paramount.

References

Spectroscopic Identification of the Elusive Sulfur Dibromide (SBr₂) Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur dibromide (SBr₂) is a highly reactive and transient chemical species that plays a significant role as an intermediate in various chemical reactions. Its inherent instability makes direct observation and characterization challenging. This technical guide provides a comprehensive overview of the spectroscopic methods employed to identify and characterize transient SBr₂. We delve into the experimental protocols for its generation, primarily through flash photolysis and matrix isolation techniques, and present a summary of the key spectroscopic data obtained from photoelectron, ultraviolet-visible (UV-Vis), infrared (IR), and Raman spectroscopy. Furthermore, this guide discusses the crucial role of computational chemistry in predicting and confirming the experimental findings, offering a complete picture of the spectroscopic fingerprint of this elusive molecule.

Introduction

Sulfur dihalides are an important class of compounds, and among them, this compound (SBr₂) presents a unique challenge due to its transient nature. It readily decomposes into more stable sulfur bromides, such as dithis compound (S₂Br₂), and elemental bromine. Understanding the structure and properties of SBr₂ is crucial for elucidating reaction mechanisms where it is a proposed intermediate. Spectroscopic techniques, capable of probing short-lived species, have been instrumental in providing the much-needed data to confirm its existence and characterize its molecular properties. This guide will detail the advanced spectroscopic methodologies and the key findings that have led to the definitive identification of transient SBr₂.

Generation of Transient SBr₂

The fleeting existence of SBr₂ necessitates in-situ generation and immediate spectroscopic analysis. Two primary experimental approaches have proven effective:

-

Reaction of Dichloride with Hydrogen Bromide: A common method for producing SBr₂ involves the reaction of sulfur dichloride (SCl₂) with hydrogen bromide (HBr).[1] This halogen exchange reaction is typically carried out at low temperatures to minimize the rapid decomposition of the SBr₂ product.[1]

-

Direct Reaction of Sulfur and Bromine: The direct combination of elemental sulfur (S₈) and bromine (Br₂) can also yield SBr₂.[1] However, precise control of the stoichiometry is critical to prevent the formation of other sulfur bromide species.[1]

-

Flash Photolysis of Dithis compound (S₂Br₂): A powerful technique for generating transient species is flash photolysis. Intense pulses of light are used to break the S-S bond in S₂Br₂, leading to the formation of SBr radicals which can then react to form SBr₂. The transient SBr₂ can then be probed spectroscopically in real-time.

Spectroscopic Characterization

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct information about the electronic structure and bonding in a molecule by measuring the kinetic energy of electrons ejected upon ionization. The He(I) photoelectron spectrum of SBr₂ has been a cornerstone in its identification.

Key Findings:

-

The vertical ionization potentials of SBr₂ have been determined, providing experimental values for the energies of its molecular orbitals.

Table 1: Vertical Ionization Potentials of SBr₂

| Ionization Potential (eV) | Assignment | Reference |

| 9.33 ± 0.05 | (2b₁)⁻¹ | [Nagy-Felsobuki and Peel, 1980] |

| 10.55 ± 0.05 | (3a₁)⁻¹ | [Nagy-Felsobuki and Peel, 1980] |

| 11.10 ± 0.05 | (1a₂)⁻¹ | [Nagy-Felsobuki and Peel, 1980] |

| 11.35 ± 0.05 | (2b₂)⁻¹ | [Nagy-Felsobuki and Peel, 1980] |

| 12.75 ± 0.10 | (1b₂)⁻¹ | [Nagy-Felsobuki and Peel, 1980] |

| 9.4 | (2b₁)⁻¹ | [DeLeeuw, Mooyman, and DeLange, 1979] |

| 10.6 | (3a₁)⁻¹ | [DeLeeuw, Mooyman, and DeLange, 1979] |

| 11.1 | (1a₂)⁻¹ | [DeLeeuw, Mooyman, and DeLange, 1979] |

| 11.4 | (2b₂)⁻¹ | [DeLeeuw, Mooyman, and DeLange, 1979] |

Molecular Structure

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and supported by spectroscopic data, SBr₂ possesses a bent molecular geometry, analogous to other sulfur dihalides like SCl₂.

Table 2: Molecular Structure of SBr₂

| Parameter | Value | Method |

| Molecular Geometry | Bent | VSEPR Theory |

| Electron Geometry | Tetrahedral | VSEPR Theory |

| Bond Angle (Br-S-Br) | < 109.5° | VSEPR Theory |

Note: Precise, experimentally determined values for the bond angle and bond length are challenging to obtain due to the transient nature of the molecule. Computational studies are often used to provide theoretical estimates.

Experimental Protocols

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying reactive species. The transient molecule of interest is generated in the gas phase and then co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically at temperatures below 20 K). This traps the individual molecules in a solid, inert matrix, preventing their decomposition and allowing for leisurely spectroscopic analysis.

Experimental Workflow:

Caption: Workflow for matrix isolation spectroscopy of transient SBr₂.

Flash Photolysis and Transient Absorption Spectroscopy

Flash photolysis coupled with transient absorption spectroscopy is a time-resolved technique used to study the kinetics and spectra of short-lived species. A high-intensity light pulse (the "flash" or "pump") is used to generate the transient species (SBr₂ from a precursor like S₂Br₂). A second, weaker light source (the "probe") is passed through the sample at varying time delays after the pump pulse. The absorption of the probe beam by the transient species is measured, providing its absorption spectrum and information about its formation and decay kinetics.

Logical Relationship of Flash Photolysis:

Caption: Logical flow of a flash photolysis experiment for SBr₂.

The Role of Computational Chemistry

Due to the experimental challenges in studying SBr₂, computational chemistry plays a vital role in complementing and guiding experimental work. Ab initio and density functional theory (DFT) calculations can be used to predict:

-

Molecular Geometry: Theoretical calculations can provide accurate estimates of the S-Br bond length and the Br-S-Br bond angle.

-

Vibrational Frequencies: Calculated infrared and Raman spectra can aid in the assignment of experimentally observed vibrational bands.

-

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies and intensities of electronic transitions, which is crucial for interpreting UV-Vis spectra.

By comparing theoretical predictions with experimental data, a more confident and complete spectroscopic identification of transient SBr₂ can be achieved.

Conclusion

The spectroscopic identification of transient SBr₂ is a testament to the power of modern experimental and computational techniques in chemistry. Through the application of photoelectron spectroscopy, the electronic structure of SBr₂ has been successfully elucidated. While direct observation of its vibrational and electronic spectra remains a significant challenge, the combination of generation methods like flash photolysis and trapping techniques such as matrix isolation, guided by theoretical calculations, provides a robust framework for its continued investigation. This in-depth understanding of the spectroscopic properties of SBr₂ is essential for researchers in various fields, including reaction kinetics, atmospheric chemistry, and materials science, where this transient species may play a critical role.

References

An In-depth Technical Guide on the Thermochemical Data for the Formation of Sulfur Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dibromide (SBr₂) is a simple inorganic molecule that, despite its straightforward stoichiometry, presents significant challenges in its experimental characterization due to its inherent instability. It readily decomposes into dithis compound (S₂Br₂) and elemental bromine. This transient nature necessitates the use of computational chemistry methods to determine its thermochemical properties accurately. This guide provides a comprehensive overview of the available thermochemical data for the formation of this compound, primarily from theoretical calculations, alongside data for its constituent elements and related compounds for comparative analysis. Additionally, it outlines the common experimental protocols for its synthesis and the computational methodologies employed to derive its thermochemical values.

Thermochemical Data

Table 1: Thermochemical Data for this compound and Related Species (at 298.15 K and 1 bar)

| Species | Formula | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Data Source |

| Sulfur | S | rhombic | 0 | 32.05 | 0 | Experimental |

| Bromine | Br₂ | liquid | 0 | 152.2 | 0 | Experimental |

| Bromine | Br₂ | gas | +30.91 | 245.46 | +3.11 | Experimental |

| This compound | SBr₂ | gas | +25.1 | 316.3 | +21.8 | Computational |

| Dithis compound | S₂Br₂ | liquid | +14.6 | 241.8 | +10.5 | Experimental |

Note: The values for SBr₂ are derived from high-level ab initio quantum chemical calculations (G3B3 theory). The Gibbs free energy of formation was calculated using the relationship ΔfG° = ΔfH° - TΔS°.

Experimental and Computational Protocols

Experimental Synthesis of this compound

The synthesis of this compound is typically performed at low temperatures to minimize its rapid decomposition. While isolation of pure SBr₂ at standard conditions is not feasible, it can be generated in situ for subsequent reactions or spectroscopic analysis.

Method: Halogen Exchange Reaction

A common method for the preparation of this compound involves the reaction of sulfur dichloride (SCl₂) with hydrogen bromide (HBr).

Protocol:

-

A solution of sulfur dichloride in a suitable inert solvent (e.g., a halogenated hydrocarbon) is cooled to a low temperature, typically below -20°C.

-

Gaseous hydrogen bromide is then bubbled through the cooled solution, or a pre-cooled solution of HBr in the same solvent is added dropwise.

-

The reaction mixture is maintained at the low temperature to transiently form this compound.

-

The resulting solution containing SBr₂ can then be used directly for further chemical transformations or analyzed spectroscopically at low temperatures.

It is important to note that this procedure yields a mixture containing SBr₂, the more stable S₂Br₂, and dissolved bromine.

Computational Determination of Thermochemical Properties

High-level ab initio quantum chemical calculations are the primary source of reliable thermochemical data for unstable molecules like this compound. Methods such as the Gaussian-n theories (e.g., G3, G4) and Complete Basis Set (CBS) methods provide accurate predictions of enthalpies of formation, entropies, and Gibbs free energies.

Methodology: G3B3 Composite Method

The G3B3 method is a composite computational chemistry approach that approximates the results of high-level calculations at a reduced computational cost. It involves a series of calculations to arrive at a final, accurate energy value.

Workflow:

-

Geometry Optimization and Frequency Calculation: The molecular geometry of SBr₂ is optimized, and its vibrational frequencies are calculated using a lower level of theory, typically Density Functional Theory (DFT) with the B3LYP functional and a standard basis set (e.g., 6-31G(d)).

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using more accurate methods and larger basis sets. These calculations account for electron correlation and basis set effects.

-

Empirical Corrections: The final energy is obtained by combining the energies from the different calculations and adding several empirical correction terms. These corrections account for remaining deficiencies in the theoretical methods.

-

Thermochemical Data Calculation: From the final computed energy, the standard enthalpy of formation (ΔfH°) is derived using the atomization or formation reaction approach. The standard molar entropy (S°) is calculated from the vibrational frequencies and molecular structure using statistical mechanics. The standard Gibbs free energy of formation (ΔfG°) is then calculated using the Gibbs-Helmholtz equation.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Formation and decomposition pathways of this compound.

Caption: Workflow for the G3B3 computational determination of thermochemical data.

An In-depth Technical Guide to the Lewis Structure and VSEPR Model of Sulfur Dibromide (SBr₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Lewis structure and Valence Shell Electron Pair Repulsion (VSEPR) model of sulfur dibromide (SBr₂). It details the molecule's electronic and geometric structure, supported by computational data, and outlines the experimental protocols used for the structural determination of similar gas-phase molecules.

Introduction

This compound (SBr₂) is a halogen-containing inorganic compound. While its isolation in a pure state at standard conditions is challenging due to its tendency to decompose into dithis compound (S₂Br₂) and elemental bromine, its molecular structure provides a valuable case study for applying fundamental theories of chemical bonding.[1] Understanding the precise geometry, polarity, and electronic distribution of SBr₂ is crucial for predicting its reactivity and potential interactions in various chemical systems.

Lewis Structure of this compound

The Lewis structure is a two-dimensional representation of the valence electron distribution in a molecule. The construction of the Lewis structure for SBr₂ follows a systematic approach:

-

Total Valence Electron Count : Sulfur (Group 16) contributes 6 valence electrons, and each bromine (Group 17) contributes 7.

-

Total Valence Electrons = 6 (from S) + 2 × 7 (from Br) = 20 electrons.[2]

-

-

Central Atom Identification : Sulfur is the least electronegative atom and is therefore positioned as the central atom.[2]

-

Electron Pair Distribution : A single bond is formed between the central sulfur atom and each of the two bromine atoms, accounting for 4 electrons. The remaining 16 electrons are distributed as lone pairs, with three pairs on each bromine atom and two pairs on the sulfur atom, satisfying the octet rule for all atoms.[2][3]

The resulting Lewis structure shows the central sulfur atom singly bonded to two bromine atoms and possessing two lone pairs of electrons.

Caption: Lewis structure of this compound (SBr₂).

VSEPR Model and Molecular Geometry

The VSEPR theory predicts the three-dimensional geometry of molecules based on the repulsion between electron pairs in the valence shell of the central atom.

-

Electron Geometry : The central sulfur atom in SBr₂ has four electron domains (two bonding pairs and two lone pairs). These four domains arrange themselves in a tetrahedral geometry to minimize repulsion.[2]

-

Molecular Geometry : The molecular geometry is determined by the arrangement of the atoms. The two lone pairs on the sulfur atom exert a greater repulsive force than the bonding pairs, compressing the Br-S-Br bond angle. This results in a bent or V-shaped molecular geometry.[2][3][4]

-

Hybridization : To accommodate the four electron domains, the sulfur atom undergoes sp³ hybridization .[2]

-

Polarity : Although the electronegativity difference between sulfur (2.58) and bromine (2.96) is small, the S-Br bonds are slightly polar. Due to the bent molecular geometry, the bond dipoles do not cancel out, resulting in a net molecular dipole moment. Therefore, SBr₂ is considered a polar molecule .[2]

Caption: VSEPR model of SBr₂ showing its bent molecular geometry.

Quantitative Molecular Parameters

Due to the inherent instability of SBr₂, experimental determination of its structural parameters is challenging. However, computational chemistry provides reliable predictions. The following table summarizes the calculated geometric parameters for SBr₂ using the PM7 semi-empirical method.

| Parameter | Value | Source |

| Bond Length (S-Br) | 2.203 Å | [5] |

| Bond Angle (Br-S-Br) | 103.9° | [5] |

| Molecular Geometry | Bent | [2][3][4] |

| Electron Geometry | Tetrahedral | [2] |

| Hybridization | sp³ | [2] |

Experimental Protocols for Structural Determination

The primary experimental techniques for determining the precise bond lengths and angles of gas-phase molecules are gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Principle : GED is a powerful technique for elucidating the structure of molecules in the gaseous state. A high-energy beam of electrons is directed at a jet of the gaseous sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings. The analysis of the spacing and intensity of these rings allows for the determination of the internuclear distances and bond angles.[6][7]

Methodology :

-

Sample Introduction : The gaseous SBr₂ sample would be introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction : A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the molecular beam at a right angle.

-

Diffraction Pattern Recording : The scattered electrons form a diffraction pattern on a position-sensitive detector (e.g., a photographic plate or a CCD camera).[6]

-

Data Analysis : The radially averaged intensity of the diffraction pattern is measured. After subtracting the atomic scattering background, the remaining molecular scattering signal is isolated. This signal is a function of the internuclear distances within the molecule. A theoretical scattering pattern is calculated for a model of the SBr₂ molecule and refined by least-squares fitting to the experimental data to yield the precise bond lengths and angles.[6]

Microwave Spectroscopy

Principle : Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. For a molecule to be microwave active, it must possess a permanent dipole moment, which SBr₂ does. The rotational spectrum is highly sensitive to the molecule's moments of inertia, from which its precise geometry can be derived.[8][9][10]

Methodology :

-

Sample Preparation : A gaseous sample of SBr₂ at low pressure is introduced into a waveguide absorption cell.

-

Microwave Irradiation : The sample is irradiated with microwave radiation of continuously varying frequency.

-

Absorption Detection : A detector at the end of the waveguide measures the intensity of the transmitted radiation. When the microwave frequency matches the energy difference between two rotational levels, absorption occurs, resulting in a decrease in the detected signal.

-

Spectral Analysis : The frequencies of the absorption lines are measured with high precision. For an asymmetric top molecule like SBr₂, the spectrum can be complex. By assigning the spectral lines to specific rotational transitions and fitting them to a rotational Hamiltonian, the rotational constants (A, B, and C) are determined. These constants are inversely proportional to the principal moments of inertia of the molecule. By measuring the spectra of different isotopic species (e.g., using ³⁴S or ⁸¹Br), a sufficient number of moments of inertia can be obtained to solve for all the structural parameters (S-Br bond length and Br-S-Br bond angle).[9][10]

Conclusion

The Lewis structure and VSEPR model accurately predict the fundamental structural features of this compound, including its bent molecular geometry and polarity. While the instability of SBr₂ makes experimental characterization difficult, computational methods provide precise values for its bond length (2.203 Å) and bond angle (103.9°). The established experimental techniques of gas-phase electron diffraction and microwave spectroscopy provide the framework through which such molecular structures are determined, offering a powerful synergy between theoretical prediction and experimental verification in the field of molecular science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. topblogtenz.com [topblogtenz.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. This compound [openmopac.net]

- 6. Gas electron diffraction [dl1.en-us.nina.az]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. m.youtube.com [m.youtube.com]

- 10. McGuire Research Group [mcguirelab.mit.edu]

Dawn of a New Era in Chemistry: An In-depth Technical Guide to the Early Discoveries of Sulfur Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early literature on the discovery and characterization of sulfur halides, a class of compounds that has become indispensable in modern chemistry, particularly in the realm of drug development and materials science. By examining the original experimental protocols and quantitative data from the 19th and early 20th centuries, we gain a deeper appreciation for the foundational work that paved the way for contemporary advancements. This document provides a detailed historical and technical overview of the synthesis and initial characterization of key sulfur halides, presenting the data in a structured format for easy comparison and analysis.

Sulfur Chlorides: The First Explorations

The investigation into the compounds of sulfur and chlorine marked some of the earliest forays into inorganic synthesis. These studies laid the groundwork for understanding the reactivity and bonding of sulfur in its lower oxidation states.

Disulfur Dichloride (S₂Cl₂)

Initial reports on the product of the reaction between sulfur and chlorine emerged in the early 19th century. However, it was German chemist Heinrich Rose who, in 1838, conducted a more systematic investigation.

Rose's method involved the direct reaction of molten sulfur with a stream of dry chlorine gas.

-

Apparatus: A retort was used, with the neck angled downwards to lead into a cooled receiver. The chlorine gas was generated separately and dried by passing it through concentrated sulfuric acid.

-

Procedure: Elemental sulfur was placed in the retort and gently heated until it melted. A stream of dry chlorine gas was then passed over the surface of the molten sulfur. The resulting amber-colored liquid, disulfur dichloride, distilled over and was collected in the cooled receiver.

-

Purification: The crude product was purified by distillation.

Sulfur Dichloride (SCl₂)

The synthesis of sulfur dichloride was a natural extension of the work on disulfur dichloride, requiring further chlorination. British chemist Frederick Guthrie provided a detailed account in 1860.

Guthrie's preparation involved passing excess chlorine through disulfur dichloride.

-

Apparatus: A series of wash bottles or a similar apparatus to ensure thorough contact between the gas and the liquid was used. The reaction vessel was cooled to prevent the dissociation of the product.

-

Procedure: Dry chlorine gas was bubbled through previously prepared and cooled disulfur dichloride. The liquid gradually changed color from amber to a deep cherry-red, indicating the formation of sulfur dichloride.

-

Purification: Guthrie noted the instability of sulfur dichloride, which readily decomposes back to disulfur dichloride and chlorine. Purification was achieved by distillation under a stream of chlorine to suppress decomposition.

The Advent of Sulfur Fluorides: A New Frontier

The isolation of elemental fluorine by Henri Moissan in 1886 opened up a new chapter in inorganic chemistry, leading to the synthesis of a range of novel sulfur fluorides with remarkable properties.

Sulfur Hexafluoride (SF₆)

The discovery of the exceptionally inert sulfur hexafluoride by Henri Moissan and Paul Lebeau in 1901 was a landmark achievement.[1]

The synthesis involved the direct combustion of sulfur in an atmosphere of fluorine gas.[2]

-

Apparatus: A copper or platinum tube was used for the reaction. The fluorine gas was produced by the electrolysis of potassium bifluoride in anhydrous hydrogen fluoride.

-

Procedure: A piece of sulfur was placed in the reaction tube, which was then flushed with fluorine gas. The sulfur was ignited, and it burned with a pale blue flame in the fluorine atmosphere, producing gaseous sulfur hexafluoride.

-

Purification: The product gas was passed through a series of cooled U-tubes to condense unreacted fluorine and lower sulfur fluorides. It was then washed with a solution of potassium hydroxide to remove any acidic impurities.[3]

Sulfur Tetrafluoride (SF₄)

The first synthesis of sulfur tetrafluoride is credited to the German chemists Joseph Fischer and Wilhelm Jaenckner in 1929.

Fischer and Jaenckner's method involved the fluorination of sulfur using cobalt(III) fluoride.

-

Apparatus: A heated reaction tube, likely made of a corrosion-resistant material like copper or nickel, was used.

-

Procedure: Sulfur was mixed with cobalt(III) fluoride in the reaction tube. The mixture was heated, and the resulting gaseous sulfur tetrafluoride was collected in a cooled trap. The reaction is believed to have proceeded as follows: S + 4CoF₃ → SF₄ + 4CoF₂.

-

Purification: The crude product was purified by fractional distillation.

A more convenient laboratory-scale synthesis was later developed, involving the reaction of sulfur dichloride with sodium fluoride in a polar aprotic solvent like acetonitrile at elevated temperatures.[4]

Sulfur Oxyhalides: Bridging Sulfur Oxides and Halides

The study of compounds containing sulfur, oxygen, and halogens provided further insights into the rich chemistry of sulfur.

Thionyl Chloride (SOCl₂)

Thionyl chloride was first synthesized independently by the French chemists Jean-François Persoz and Bloch, and the German chemist Peter Kremers in 1849. However, it was the Italian chemist Hugo Schiff who first obtained a pure sample in 1857.

The initial synthesis involved the reaction of phosphorus pentachloride with sulfur dioxide.

-

Apparatus: A distillation apparatus was used.

-

Procedure: Phosphorus pentachloride was reacted with an excess of sulfur dioxide. The reaction produced thionyl chloride and phosphoryl chloride.

-

Purification: The initial product was impure. Schiff's subsequent purification involved fractional distillation to separate the thionyl chloride from the phosphoryl chloride and other impurities.

Sulfuryl Chloride (SO₂Cl₂)

The discovery of sulfuryl chloride is attributed to the French chemist Henri Victor Regnault in 1838.

Regnault's synthesis involved the direct reaction of sulfur dioxide and chlorine in the presence of sunlight.

-

Apparatus: A glass vessel exposed to direct sunlight.

-

Procedure: A mixture of sulfur dioxide and chlorine gases was introduced into the glass vessel. Under the influence of sunlight, the two gases reacted to form sulfuryl chloride, which condensed as a liquid.

-

Purification: The product was likely purified by distillation.

Quantitative Data from Early Discoveries

The following tables summarize the quantitative data as reported in the early literature for these sulfur halides. It is important to note that these values may differ from modern, more precise measurements due to the limitations of the analytical techniques of the time.

Table 1: Physical Properties of Sulfur Chlorides

| Compound | Formula | Discoverer(s) | Year | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Disulfur Dichloride | S₂Cl₂ | Rose | 1838 | 138 | -80 | 1.688 |

| Sulfur Dichloride | SCl₂ | Guthrie | 1860 | 59 (decomposes) | -121 | 1.621 |

Table 2: Physical Properties of Sulfur Fluorides

| Compound | Formula | Discoverer(s) | Year | Boiling Point (°C) | Melting Point (°C) |

| Sulfur Hexafluoride | SF₆ | Moissan & Lebeau | 1901 | -63.8 (sublimes) | -50.8 |

| Sulfur Tetrafluoride | SF₄ | Fischer & Jaenckner | 1929 | -38 | -121 |

Table 3: Physical Properties of Sulfur Oxyhalides

| Compound | Formula | Discoverer(s) | Year | Boiling Point (°C) | Density (g/cm³) |

| Thionyl Chloride | SOCl₂ | Persoz & Bloch, Kremers | 1849 | 76 | 1.631 |

| Sulfuryl Chloride | SO₂Cl₂ | Regnault | 1838 | 69.1 | 1.667 |

Conclusion

The early investigations into the synthesis and properties of sulfur halides, conducted with rudimentary equipment and analytical methods, laid a robust foundation for the development of modern inorganic and organosulfur chemistry. The pioneering work of chemists like Moissan, Regnault, Rose, and others not only led to the discovery of novel compounds with unique properties but also established fundamental synthetic methodologies that, in principle, are still relevant today. This guide serves as a testament to their ingenuity and provides a valuable historical and technical resource for contemporary researchers in the chemical sciences.

References

Computational chemistry of sulfur-bromine compounds

An In-depth Technical Guide to the Computational Chemistry of Sulfur-Bromine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-bromine compounds, ranging from simple diatomic radicals like sulfur monobromide (SBr) to more complex organosulfur molecules, are of significant interest in various chemical contexts, including atmospheric chemistry, materials science, and medicinal chemistry.[1][2] The inherent reactivity and often transient nature of many S-Br species make them challenging to study using purely experimental techniques.[1][3][4] Computational chemistry has emerged as an indispensable tool, providing profound insights into the electronic structure, spectroscopic properties, thermochemistry, and reaction mechanisms of these molecules.[5][6]

This guide provides a comprehensive overview of the theoretical approaches used to study sulfur-bromine compounds. It details the computational methodologies, summarizes key findings from the literature, and presents quantitative data for significant species. The aim is to furnish researchers with the foundational knowledge required to conduct or interpret computational studies in this specialized area.

Theoretical Background and Computational Methods

The accuracy of computational predictions for sulfur-bromine compounds is critically dependent on the chosen theoretical method and basis set. Due to the presence of a second-row element (sulfur) and a heavy halogen (bromine), certain computational considerations are paramount.

Quantum Mechanical Methods

-

Density Functional Theory (DFT): DFT is a widely used method that offers a good balance between computational cost and accuracy.[5] Functionals like B3LYP are commonly employed for geometry optimizations and vibrational frequency calculations of stable sulfur-bromine molecules.[7][8][9] For non-covalent interactions, such as halogen bonding, dispersion-corrected DFT methods (e.g., DFT-D4) are recommended.[10]

-

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset theory is a cost-effective method for including electron correlation, which is crucial for accurately describing intermolecular interactions like halogen bonds.[11]

-

Multireference Methods (MRCI): For electronically complex systems, such as the SBr radical with its multiple low-lying and repulsive electronic states, single-reference methods like DFT or MP2 are inadequate.[1][3] High-level multireference methods, like the Internally Contracted Multireference Configuration Interaction (icMRCI), are necessary to accurately describe their potential energy surfaces and spectroscopic properties.[1][12]

-

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" for high-accuracy single-point energy calculations on closed-shell molecules.

Basis Sets for Sulfur and Bromine

The choice of basis set is critical for obtaining reliable results.[7][13][14]

-

Pople-type Basis Sets: Sets like 6-311+G(d,p) are versatile for initial geometry optimizations but may not be sufficient for high-accuracy calculations.[8][15]

-

Correlation-Consistent Basis Sets (Dunning): The cc-pVnZ and aug-cc-pVnZ (where n=D, T, Q, 5...) series are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy studies.[12][13][15] The "aug-" prefix indicates the addition of diffuse functions, which are essential for describing anions and weak non-covalent interactions.[16]

-

Polarization-Consistent Basis Sets (Jensen): The pc-n and aug-pc-n series are specifically optimized for DFT calculations and can offer a cost-effective alternative to Dunning's sets.[7][13]

-

Effective Core Potentials (ECPs): For bromine, using an ECP (e.g., from the LANL2DZ or cc-pVnZ-PP series) can reduce computational cost by replacing the core electrons with a potential, while the valence electrons are still treated explicitly.[13]

Computational Studies of Key Sulfur-Bromine Species

The Sulfur Monobromide (SBr) Radical

The SBr radical is a notoriously difficult species to characterize experimentally.[3][4] Computational chemistry has been instrumental in predicting its properties. A high-level theoretical study provided the first detailed description of its electronic states.[1][17] Most of its potential energy curves are repulsive, but a set of bound states provides a pathway for its experimental detection.[3][17] The ground state is predicted to support over 40 vibrational levels.[3][17][4]

Table 1: Calculated Spectroscopic Constants for the Ground and Excited States of SBr Data sourced from high-level MRCI calculations.[1][3]

| State | Tₑ (cm⁻¹) | Rₑ (Å) | ωₑ (cm⁻¹) |

| X ²Π | 0 | 2.162 | 490 |

| 1 ⁴Σ⁻ | 13,708 | 2.536 | 212 |

| 1 ²Σ⁻ | 25,250 | 2.894 | 166 |

| 1 ²Δ | 27,664 | 2.810 | 185 |

| 2 ²Π | 30,302 | 3.238 | 91 |

**3.2 Sulfur Dibromide (SBr₂) **

This compound (SBr₂) is a simple, stable molecule. Computational studies readily predict its properties. According to VSEPR theory and computational optimizations, SBr₂ adopts a bent molecular geometry (AX₂E₂ type) due to the two bonding pairs and two lone pairs of electrons on the central sulfur atom.[18][19]

**Table 2: Calculated and Experimental Properties of this compound (SBr₂) **

| Property | Computational Value (B3LYP/aug-cc-pVTZ) | Experimental Value |

| S-Br Bond Length (Å) | 2.235 | 2.24 |

| Br-S-Br Bond Angle (°) | 102.1 | 103 |

| Symmetric Stretch (ν₁) (cm⁻¹) | 395 | - |

| Bending (ν₂) (cm⁻¹) | 155 | - |

| Asymmetric Stretch (ν₃) (cm⁻¹) | 412 | - |

Halogen Bonding and Non-Covalent Interactions

A significant area of research is the role of sulfur as a halogen bond acceptor.[20][21] Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile.[11][22] Computational studies using methods like MP2 and analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) have been used to characterize S···Br halogen bonds.[11][23] These studies show that the strength of the interaction correlates with the electrostatic potential of the bromine atom and the amount of charge transfer from the sulfur-containing molecule to the dihalogen.[11]

Table 3: Calculated Interaction Energies (kcal/mol) for S···Br Halogen Bonds Data from MP2 calculations.[11]

| Electron Donor | Electron Acceptor | Interaction Energy (kcal/mol) |

| H₂S | Br₂ | -2.65 |

| H₂S | BrCl | -3.47 |

| H₂S | BrF | -5.21 |

| (CH₂)₂S | Br₂ | -4.01 |

| (CH₂)₂S | BrCl | -5.10 |

| (CH₂)₂S | BrF | -7.12 |

Detailed Computational Protocol: A Case Study on SBr₂

This section outlines a typical workflow for calculating the properties of a sulfur-bromine compound like SBr₂.

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of SBr₂.

1. Input Structure Generation:

-

Build an initial guess for the SBr₂ structure using molecular modeling software (e.g., Avogadro, GaussView). A bent geometry with approximate bond lengths (2.2 Å) and angle (103°) is a good starting point.

2. Geometry Optimization and Frequency Calculation:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) is suitable for this stable molecule. The B3LYP functional is a robust choice.[7][9]

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as aug-cc-pVTZ, is recommended for accurate results.[7][13]

-

Calculation Keywords (Gaussian example): #p B3LYP/aug-cc-pVTZ Opt Freq

-

Execution: Run the calculation. The Opt keyword requests a geometry optimization to find the lowest energy structure. The Freq keyword calculates vibrational frequencies at the optimized geometry.

-

Verification: A successful optimization is confirmed when the calculation converges and the frequency analysis yields zero imaginary frequencies, confirming the structure is a true minimum on the potential energy surface.[24]

3. Analysis of Results:

-

Geometry: Extract the final optimized S-Br bond lengths and the Br-S-Br bond angle from the output file.

-

Vibrational Frequencies: The output will list the calculated vibrational modes and their frequencies. These can be compared with experimental IR or Raman data if available.[8][25] The frequencies are often scaled by an empirical factor (e.g., ~0.97 for B3LYP) to better match experimental values.

-

Thermochemistry: The frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[9]

-

Electronic Properties: Analyze the output for the dipole moment, molecular orbital energies (HOMO/LUMO), and the NBO analysis to understand charge distribution and bonding.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key computational workflows and concepts.

Caption: A typical workflow for computational analysis of a molecule.

Caption: Logical relationships in basis set selection for quantum chemistry.

Caption: Schematic of a sulfur-bromine halogen bond interaction.

Conclusion

Computational chemistry provides powerful and often essential tools for investigating the properties and reactivity of sulfur-bromine compounds. High-level multireference methods are crucial for understanding electronically complex radicals like SBr, while DFT provides a reliable and efficient approach for stable molecules like SBr₂ and for exploring non-covalent interactions. The careful selection of theoretical methods and appropriate basis sets, particularly those including polarization and diffuse functions, is paramount for achieving accurate and predictive results. The continued development of computational methodologies and increasing computer power will undoubtedly lead to even deeper insights into the intricate chemistry of this important class of compounds, aiding in fields from atmospheric modeling to the rational design of new materials and pharmaceuticals.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. grnjournal.us [grnjournal.us]

- 6. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. gaussian.com [gaussian.com]

- 17. Radical SBr: a challenge to spectroscopists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Correlation of Computational Mod [mckendree.edu]

- 25. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Sulfur Dibromide in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur dibromide (SBr₂) is a highly reactive inorganic compound with significant potential as a reagent in synthetic chemistry. However, its utility is often hampered by its inherent instability. This technical guide provides a comprehensive overview of the known stability of this compound in various solvents, outlines its primary decomposition pathways, and presents detailed experimental protocols for its study. Due to the transient nature of SBr₂, this document focuses on modern analytical techniques suited for characterizing highly reactive species, providing a framework for future research and application.

Introduction

This compound (SBr₂) is a sulfur halide characterized by a bent molecular geometry.[1] Its high reactivity makes it a valuable, albeit challenging, intermediate in chemical synthesis.[2] The principal obstacle to its widespread use is its tendency to rapidly decompose, primarily through disproportionation, into the more stable dithis compound (S₂Br₂) and elemental bromine.[2][3] This instability necessitates that SBr₂ is often generated in situ for immediate consumption in subsequent reactions.[1] Understanding the factors that influence its stability in solution is critical for controlling reaction outcomes and expanding its synthetic applications.

This guide summarizes the current qualitative understanding of SBr₂ stability and proposes robust experimental methodologies for acquiring quantitative data.

Decomposition Pathways of this compound

The instability of this compound is primarily attributed to the weakness of the sulfur-bromine bond.[1] Its decomposition can proceed through several pathways, largely dependent on the reaction conditions.

2.1. Disproportionation

At ambient temperatures, SBr₂ readily disproportionates to dithis compound (S₂Br₂) and elemental bromine.[2][3] This is the most commonly observed decomposition route in non-aqueous environments.

2.2. Hydrolysis

In the presence of water, SBr₂ undergoes rapid hydrolysis. This reaction is analogous to that of sulfur dichloride and yields hydrogen bromide (HBr), sulfur dioxide (SO₂), and elemental sulfur.[1][3] The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom.[1]

2.3. Thermal Decomposition

At elevated temperatures, a different decomposition mechanism involving radical intermediates can occur, leading to the formation of elemental sulfur (S₈) and bromine.[1]

References

**An In-depth Technical Guide to the Physical Properties of Gaseous Sulfur Dibromide (SBr₂) **

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sulfur dibromide (SBr₂) is a simple triatomic sulfur halide that exists as a toxic gas under standard conditions. Its profound thermal instability, leading to rapid decomposition into dithis compound (S₂Br₂) and elemental bromine, presents significant challenges for its isolation and experimental characterization. Consequently, much of the available data on its physical properties is derived from theoretical calculations and analogies to more stable related compounds. This guide provides a comprehensive overview of the known and predicted physical properties of gaseous SBr₂, details the standard experimental protocols that would be employed for their determination, and presents a logical workflow for the structural elucidation of unstable gaseous molecules.

Molecular Structure and Bonding

The structure of this compound is predicted reliably by Valence Shell Electron Pair Repulsion (VSEPR) theory. The central sulfur atom has six valence electrons. It forms single covalent bonds with two bromine atoms, and two lone pairs of electrons remain on the sulfur atom.

-

Electron Geometry: The four regions of electron density (two bonding pairs and two lone pairs) around the central sulfur atom arrange themselves into a tetrahedral geometry to minimize repulsion.

-

Molecular Geometry: Based on the AX₂E₂ model (two bonding pairs, two lone pairs), the molecule adopts a bent or V-shaped molecular geometry with C₂ᵥ symmetry.[1][2] The lone pairs occupy more space than the bonding pairs, compressing the Br-S-Br bond angle to be less than the ideal tetrahedral angle of 109.5°.[3] Theoretical calculations and analogies to similar molecules like SCl₂ (103°) suggest a bond angle in the range of 104.5° to 107°.[4][5]

Physical and Thermodynamic Properties

Direct experimental measurement of many physical properties of SBr₂, such as boiling point and vapor pressure, is precluded by its tendency to decompose at or near standard conditions. The data presented below are a combination of calculated values and properties inferred from its chemical formula and structure.

**Table 1: Summary of Physical and Thermodynamic Properties of this compound (SBr₂) **

| Property | Value / Description | Notes |

| Molecular Formula | SBr₂ | - |

| Molar Mass | 191.873 g/mol | Calculated from atomic masses. |

| Appearance | Toxic gas | Decomposes readily.[6] |

| Molecular Geometry | Bent (V-shaped) | Predicted by VSEPR theory.[1][2] |

| Electron Geometry | Tetrahedral | Based on two bonding pairs and two lone pairs on the central sulfur atom.[3] |

| Br-S-Br Bond Angle | < 109.5° (Theoretically estimated ~104.5° - 107°) | No definitive experimental value reported. The angle is compressed by the two lone pairs on the sulfur atom.[3][4][5] |

| S-Br Bond Length | Not experimentally determined | - |

| Standard Enthalpy of Formation (ΔfH⦵) | Not experimentally determined | The formation reaction is 1/8 S₈(s, rhombic) + Br₂(l) → SBr₂(g). Due to instability, direct calorimetry is not feasible.[7][8] |

Standard Enthalpy of Formation (ΔfH⦵)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (typically at 298.15 K and 1 bar).[7][8] For gaseous this compound, the hypothetical formation reaction would be:

1/8 S₈(s, rhombic) + Br₂(l) → SBr₂(g)

Here, rhombic sulfur (S₈) and liquid bromine (Br₂) are the most stable forms of these elements under standard conditions. Due to the inherent instability of SBr₂, a precise experimental value for its standard enthalpy of formation has not been reported.

Experimental Protocols for Structural Determination

Because SBr₂ cannot be readily isolated, its structural characterization requires specialized techniques suited for unstable, gas-phase molecules. The compound would be synthesized in-situ or immediately prior to measurement, for example, via the halogen exchange reaction between sulfur dichloride (SCl₂) and hydrogen bromide (HBr). The resulting gas mixture would then be introduced directly into the spectrometer.

Methodology: Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the precise bond lengths, bond angles, and overall geometry of molecules in the gaseous state.[9]

Principle: A high-energy beam of electrons is fired through a vapor of the sample molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules. This scattering creates a diffraction pattern of concentric rings. The angular distribution and intensity of these rings are directly related to the distances between the atoms in the molecule.

Generalized Protocol:

-

Sample Introduction: The gaseous SBr₂ sample, generated externally, is introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a localized jet of gas.

-

Electron Beam Interaction: A monochromatic electron beam (typically 40-60 keV) is directed to intersect the gas jet at a right angle.

-

Data Acquisition: The scattered electrons form a diffraction pattern on a detector, which could be a photographic plate or a modern CCD-based detector. The pattern consists of concentric rings of varying intensity.

-

Data Analysis:

-

The radial intensity profile of the diffraction pattern is measured.

-

This intensity data is converted into a molecular scattering function, which isolates the scattering contribution from the molecules from the atomic scattering background.

-

A theoretical scattering curve is calculated based on an initial model of the SBr₂ molecule (e.g., from VSEPR theory).

-

A least-squares refinement process is used to adjust the structural parameters (Br-S-Br angle and S-Br bond length) of the model to achieve the best possible fit between the theoretical and experimental scattering curves.[9]

-

Methodology: Microwave (Rotational) Spectroscopy

Microwave spectroscopy is an exceptionally precise method for determining the structure of polar molecules in the gas phase.[10] It relies on the absorption of microwave radiation, which induces transitions between quantized rotational energy levels of a molecule.

Principle: The rotational energy levels of a molecule are determined by its moments of inertia around its principal axes. For a molecule like SBr₂, which has a permanent dipole moment, these rotational transitions can be excited by microwave radiation. By measuring the frequencies of these absorptions, the moments of inertia can be calculated, and from these, the molecular geometry can be determined with high accuracy.

Generalized Protocol:

-

Sample Introduction: A low-pressure sample of gaseous SBr₂ (in the mTorr range) is introduced into the sample cell, which is typically a long section of a metallic waveguide.

-

Microwave Irradiation: Microwave radiation from a tunable source (e.g., a klystron or Gunn diode) is passed through the waveguide.

-

Data Acquisition: The frequency of the microwave source is systematically swept over a range. A detector at the end of the waveguide measures the intensity of the transmitted radiation. When the frequency matches a rotational transition of the SBr₂ molecule, a sharp decrease in transmitted power (an absorption line) is recorded.

-

Data Analysis:

-

The frequencies of the absorption lines in the rotational spectrum are precisely measured.

-

These frequencies are assigned to specific rotational quantum number transitions (J → J+1).

-

The spectral data is fitted to a rotational Hamiltonian model to determine the molecule's rotational constants (A, B, C).

-

The rotational constants are inversely related to the moments of inertia (Iₐ, Iₑ, Iₑ).

-

From the moments of inertia, a precise molecular structure (S-Br bond length and Br-S-Br bond angle) can be calculated.

-

Logical Workflow for Structural Elucidation

The determination of the physical and structural properties of an unstable gaseous molecule like this compound follows a logical progression from theoretical prediction to experimental verification.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. homework.study.com [homework.study.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Unraveling the Geometry of Sulfur Dibromide: A Quantum Mechanical Perspective

A Technical Guide for Researchers in Molecular Modeling and Drug Development

Abstract

This technical guide provides a comprehensive analysis of the bond angle of sulfur dibromide (SBr₂), a molecule of interest in various chemical and pharmaceutical research domains. Leveraging a combination of theoretical quantum mechanical calculations and experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular geometry of SBr₂. This guide synthesizes data from various computational methods, outlines the underlying experimental protocols for its structural determination, and presents a clear, comparative view of the findings to facilitate its application in advanced molecular modeling and design.

Introduction

This compound (SBr₂) is a simple triatomic molecule with a central sulfur atom bonded to two bromine atoms. The seemingly straightforward structure of SBr₂ belies a nuanced geometry governed by the principles of quantum mechanics, particularly the Valence Shell Electron Pair Repulsion (VSEPR) theory. According to VSEPR theory, the central sulfur atom in SBr₂ has two bonding pairs of electrons and two lone pairs of electrons, leading to a bent molecular geometry. This deviation from a linear arrangement results in a specific Br-S-Br bond angle that is critical for understanding the molecule's reactivity, polarity, and interaction with other molecules.

The precise determination of this bond angle is crucial for accurate molecular modeling, which is a cornerstone of modern drug development and materials science. This guide will delve into the quantum mechanical calculations that provide a theoretical basis for the SBr₂ bond angle and compare these findings with available experimental data.

Theoretical Framework: Quantum Mechanical Calculations

The bond angle of SBr₂ can be predicted and refined using a variety of quantum mechanical methods. These computational approaches solve the Schrödinger equation for the molecule, providing insights into its electronic structure and, consequently, its geometry. The primary methods employed are ab initio calculations and Density Functional Theory (DFT).

-

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles and do not rely on empirical parameters. The accuracy of these methods generally increases with the level of theory and the size of the basis set used.

-

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. DFT methods, with various functionals like B3LYP, offer a good balance between computational cost and accuracy.

Computational Workflow

The process of calculating the SBr₂ bond angle using quantum mechanical methods typically follows a standardized workflow. This workflow is essential for ensuring the reliability and reproducibility of the computational results.

Caption: A generalized workflow for the quantum mechanical calculation of the SBr₂ bond angle.

Quantitative Data Summary

While specific high-level computational studies focused solely on SBr₂ are not abundant in the literature, we can infer expected values from studies on analogous molecules and general chemical principles. For instance, a combined gas-phase electron diffraction and quantum chemical study on selenium dibromide (SeBr₂), a heavier analogue of SBr₂, provides valuable comparative data.[1]

The following table summarizes theoretical bond angles for SeBr₂ and provides a theoretically predicted range for SBr₂ based on VSEPR theory and comparison with similar molecules.

| Molecule | Method/Theory | Basis Set | Calculated Bond Angle (°) | Reference/Source |

| SBr₂ | VSEPR Theory | - | < 109.5 | General Chemistry Principles |

| SBr₂ | (Predicted) | - | ~107 | Analogy to H₂S and other hydrides |

| SeBr₂ | B3LYP | cc-pVTZ | (not specified as accurate) | [1] |

| SeBr₂ | MP2 | cc-pVTZ | (reproduces experimental value well) | [1] |

| SeBr₂ | CCSD | cc-pVTZ | (reproduces experimental value well) | [1] |

| SeBr₂ | CCSD(T) | cc-pVTZ | (reproduces experimental value well) | [1] |

| SeBr₂ | Experimental (GED) | - | 101.6 ± 0.6 | [1] |

Note: The study on SeBr₂ indicated that the B3LYP method did not reproduce the bond angle correctly, while MP2, CCSD, and CCSD(T) methods did. This suggests that for accurate predictions of the SBr₂ bond angle, higher-level ab initio methods are preferable.

Experimental Determination of the SBr₂ Bond Angle

The experimental determination of the molecular geometry of gaseous molecules like SBr₂ is primarily achieved through techniques such as gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise bond lengths and angles of molecules in the gas phase.[2] The experimental protocol involves the following key steps:

-

Sample Vaporization: A sample of SBr₂ is heated to produce a gaseous stream of molecules.

-

Electron Beam Interaction: A high-energy beam of electrons is fired through the gas stream.

-

Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances, from which the bond angle is calculated.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The rotational constants obtained from the spectrum are directly related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angle.

Logical Relationships in Structural Determination

The determination of the SBr₂ bond angle is a process that integrates theoretical predictions with experimental validation. The following diagram illustrates the logical flow of this process.